(1H-benzimidazol-2-ylthio)acetonitrile
Overview
Description
“(1H-benzimidazol-2-ylthio)acetonitrile” is a biochemical used for proteomics research . It has a molecular formula of C9H7N3S and a molecular weight of 189.24 g/mol .
Synthesis Analysis
The synthesis of “this compound” has been studied under different conditions . In one method, 2((1Hbenzimidazol2yl)thio)acetonitrile was treated with an alkylating agent such as DMS/DES/PhCH2Cl under green conditions i.e., by physical grinding in the presence of K2CO3 at room temperature or by heating in PEG600 as a green solvent at 100 °C or by irradiation with microwaves at room temperature to obtain N-alkyl-2-((benzimidazol-2-yl)thio)acetonitrile .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C9H7N3S . The reaction of “this compound” with dimethyl acetylenedicarboxylate (DMAD) has been studied, and the major product in benzene, THF or DMF is a [1,3]thiazolo[3,2-a]benzimidazole derivative .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C9H7N3S and a molecular weight of 189.24 g/mol .Scientific Research Applications
1. Chemical Reactions and Synthesis
(1H-Benzimidazol-2-ylthio)acetonitrile is involved in various chemical reactions, contributing to the synthesis of diverse compounds. Davidson et al. (1979) explored its reaction with dimethyl acetylenedicarboxylate (DMAD), resulting in different derivatives like [1,3]thiazolo[3,2-a]benzimidazole and [1,3]thiazepino[3.2-a]benzimidazole (Davidson et al., 1979). Similarly, Dawood et al. (2010) summarized methods for preparing 1H-benzimidazole-2-acetonitriles, emphasizing their application in synthesizing biologically active molecules (Dawood et al., 2010).
2. Pharmacological Activity
Bassyouni et al. (2012) synthesized novel compounds containing benzimidazole derivatives from 2-(1H-benzimidazol-2-yl) acetonitrile. These compounds demonstrated significant antimicrobial activity against various pathogenic bacterial strains (Bassyouni et al., 2012).
3. Antiviral Research
Badawey et al. (1992) evaluated benzimidazolylthiazoles synthesized from 1H-benzimidazole-2-acetonitrile for anti-HIV activity, although no significant activity was observed (Badawey et al., 1992). In a different study, Youssif et al. (2016) synthesized 2-thiobenzimidazole derivatives incorporating triazole moiety from 1H-benzimidazole-2-acetonitrile and tested them against hepatitis C virus (HCV), showing significant activity (Youssif et al., 2016).
4. Antimicrobial and Antifungal Applications
Mohareb et al. (2018) studied the synthesis of novel compounds based on benzimidazole and evaluated their cytotoxicity and antimicrobial activities. They found that some compounds exhibited significant activity against various cancer cell lines (Mohareb et al., 2018). Additionally, Jin et al. (2015) synthesized α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles and tested them for antifungal activities, finding higher activity compared to carbendazim in certain cases (Jin et al., 2015).
5. Analytical Chemistry
Wen et al. (2013) developed a method using this compound derivatives for the determination of benzimidazole fungicides in high salinity samples, demonstrating its potential in trace analysis in complex matrices (Wen et al., 2013).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide variety of biological activities . They have been found to be effective against microorganisms , suggesting that their targets could be microbial proteins or enzymes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to inhibitory activity . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Given the broad range of activities exhibited by benzimidazole derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that the compound could potentially lead to the inhibition or death of microbial cells.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJCHVFVLQOWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365268 | |
Record name | (1H-benzimidazol-2-ylthio)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55460-35-0 | |
Record name | (1H-benzimidazol-2-ylthio)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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